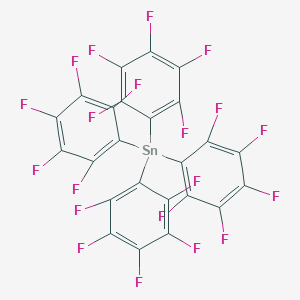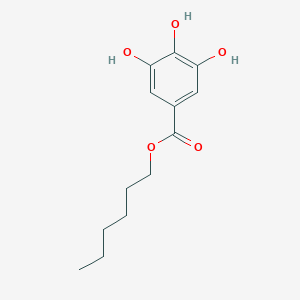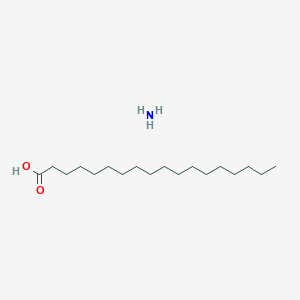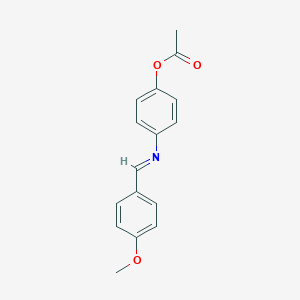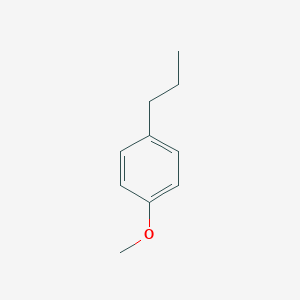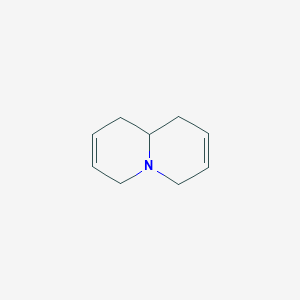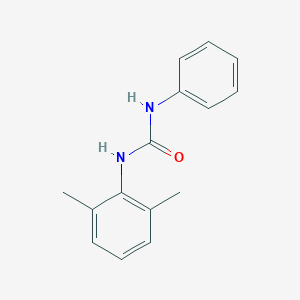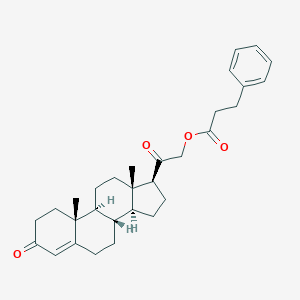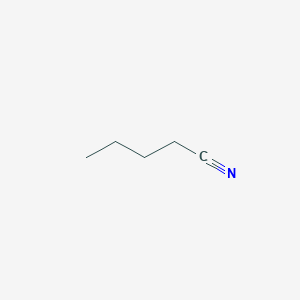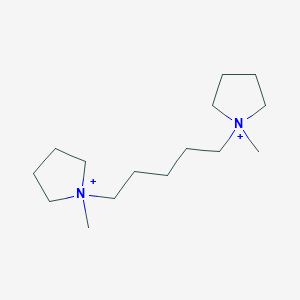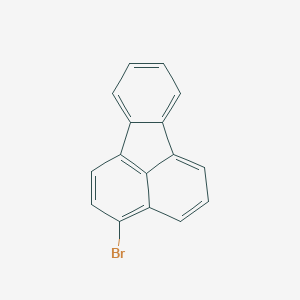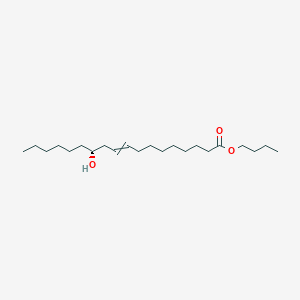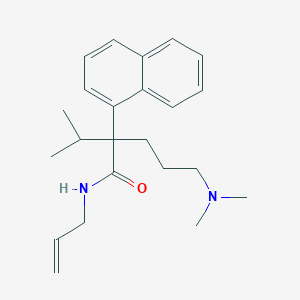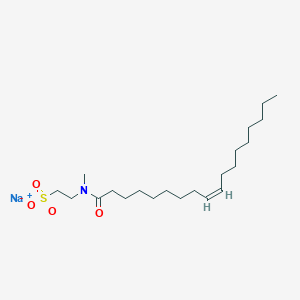
Sulfane;tetraethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfane;tetraethylazanium, also known as TEA-SH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TEA-SH is a sulfane donor molecule that can donate sulfur atoms to various biomolecules, including proteins, nucleic acids, and lipids.
作用機序
Sulfane;tetraethylazanium acts as a sulfane donor molecule by donating sulfur atoms to various biomolecules. The mechanism of action involves the formation of a sulfane sulfur intermediate, which can donate sulfur atoms to other biomolecules. The donated sulfur atoms can then form disulfide bonds or react with other biomolecules to form various sulfur-containing compounds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation by increasing the levels of glutathione and other antioxidant enzymes. Furthermore, this compound has been shown to regulate the activity of various enzymes, including protein kinases and phosphatases. Additionally, this compound has been shown to improve mitochondrial function and reduce cellular damage in various cell types.
実験室実験の利点と制限
Sulfane;tetraethylazanium has several advantages for lab experiments, including its ability to donate sulfane sulfur to various biomolecules and its stability in biological systems. However, it has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
Sulfane;tetraethylazanium has significant potential for future research in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. Future research should focus on elucidating the mechanisms of action of this compound in biological systems and identifying its specific targets. Additionally, future research should focus on developing new this compound derivatives with improved properties, including increased solubility and reduced toxicity.
合成法
Sulfane;tetraethylazanium can be synthesized by reacting tetraethylammonium bromide with hydrogen sulfide gas in the presence of a base. The reaction yields this compound as a colorless liquid with a characteristic odor. The purity of the synthesized this compound can be determined by using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
Sulfane;tetraethylazanium has been extensively studied for its potential applications in various fields of scientific research. It has been used as a sulfane donor molecule to investigate the role of sulfane sulfur in biological systems. This compound has been shown to protect against oxidative stress and inflammation by donating sulfane sulfur to various biomolecules, including glutathione and cysteine residues in proteins. Furthermore, this compound has been used to study the role of sulfane sulfur in cardiovascular diseases, cancer, and neurodegenerative disorders.
特性
CAS番号 |
10408-33-0 |
|---|---|
分子式 |
C8H22NS+ |
分子量 |
164.33 g/mol |
IUPAC名 |
sulfane;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H2S/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1; |
InChIキー |
PDXVLTXYBDAGQZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC.S |
正規SMILES |
CC[N+](CC)(CC)CC.S |
同義語 |
Tetraethylammonium hydrogen sulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



